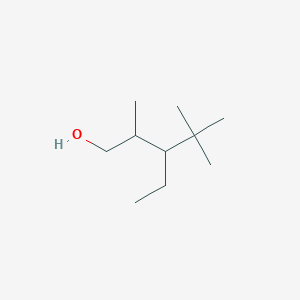
3-Ethyl-2,4,4-trimethylpentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2,4,4-trimethylpentan-1-ol is an organic compound with the molecular formula C11H24O It is a branched-chain alcohol, characterized by its unique structure which includes an ethyl group and three methyl groups attached to a pentane backbone
科学的研究の応用
3-Ethyl-2,4,4-trimethylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,4,4-trimethylpentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl magnesium halide reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the reaction of the Grignard reagent with moisture.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process is often conducted under high pressure and temperature, using catalysts such as palladium or nickel to facilitate the hydrogenation reaction.
化学反応の分析
Types of Reactions: 3-Ethyl-2,4,4-trimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products:
Oxidation: Corresponding aldehyde or ketone.
Reduction: Corresponding alkane.
Substitution: Corresponding alkyl halide.
類似化合物との比較
2,4,4-Trimethylpentan-1-ol: Similar structure but lacks the ethyl group.
3-Ethyl-2,4-dimethylpentan-1-ol: Similar structure but has one less methyl group.
Uniqueness: 3-Ethyl-2,4,4-trimethylpentan-1-ol is unique due to its specific branching pattern, which can influence its physical and chemical properties, such as boiling point, solubility, and reactivity. This distinct structure may also affect its interactions with biological systems, making it a compound of interest for further research and application.
特性
IUPAC Name |
3-ethyl-2,4,4-trimethylpentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-6-9(8(2)7-11)10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAOJKKXQDDTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CO)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
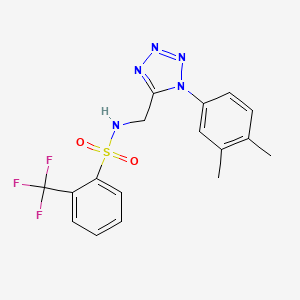

![2-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-4-amine](/img/structure/B2580763.png)

![2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2580766.png)
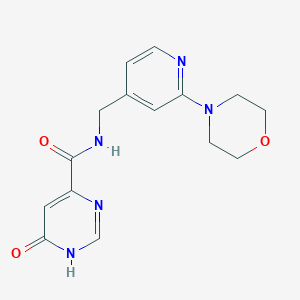
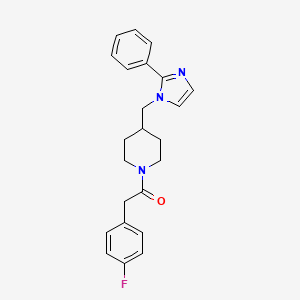
![5-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2580769.png)
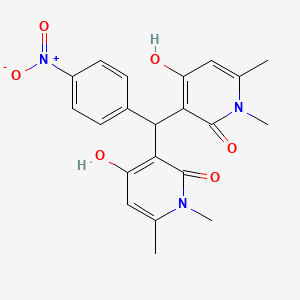
![5-[1-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2580771.png)
![2-(4-chlorophenoxy)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)acetamide](/img/structure/B2580774.png)
![2-[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2580778.png)
![N-[(1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580780.png)
![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2580782.png)
